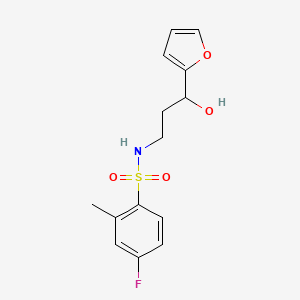

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, hydroxypropyl, and benzenesulfonamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl group, which is then linked to a hydroxypropyl chain. This intermediate is subsequently reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the furan ring or the sulfonamide group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution of the fluorine atom could result in a variety of derivatives depending on the nucleophile.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- Compounds with sulfonamide groups have been extensively studied for their antimicrobial properties. The presence of the furan ring may enhance the interaction with bacterial enzymes, leading to increased efficacy against resistant strains.

-

Anticancer Potential

- Research indicates that sulfonamides can inhibit key pathways in cancer cell proliferation. The specific structure of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide may target macrophage migration inhibitory factor (MIF), which is implicated in various cancers such as colon and breast cancer .

- Inflammatory Disease Treatment

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that require precise control over reaction conditions to ensure high yields and purity. Understanding the mechanism of action is crucial for optimizing its pharmacological applications. Interaction studies can elucidate how the compound binds to target proteins, guiding further development.

Case Studies

- Inhibition of MIF in Cancer Models

- Antimicrobial Efficacy Testing

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Carbazol-9-yl-sulfonamide | Contains carbazole; lacks hydroxypropyl | Antimicrobial activity |

| 4-Fluorobenzene sulfonamide | Simple structure; only fluorine substitution | Antibacterial properties |

| Furan-containing sulfonamides | Similar furan structure; different core | Potential anticancer activity |

The comparative analysis indicates that while related compounds exhibit significant biological activities, the unique combination of functional groups in this compound may confer distinct pharmacological properties not found in simpler derivatives.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

4-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Substitutes chlorine for fluorine.

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide derivatives: Various derivatives with modifications on the furan or hydroxypropyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

Actividad Biológica

4-Fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative with potential biological significance. Its unique structure, which combines a fluorine atom, furan ring, and hydroxypropyl group, suggests diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the furan-2-yl group, which is then linked to a hydroxypropyl chain. This intermediate is subsequently reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under controlled conditions, often utilizing organic solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction .

The compound has a molecular formula of C14H16FNO4S and a molecular weight of 313.35 g/mol. Its predicted logP value is 2.24, indicating moderate lipophilicity, which may influence its biological interactions .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical enzymes in neurotransmission. Studies have shown that derivatives of fluorinated benzenesulfonamides can act as effective inhibitors of acetylcholinesterase (AChE), with some compounds exhibiting IC50 values comparable to established inhibitors like tacrine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Cholinesterase Inhibition | Competitive inhibition of AChE | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Activity

In a study investigating various sulfonamide derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) and subsequent cell death .

Case Study: Cholinesterase Inhibition

A comparative analysis was conducted on several fluorinated compounds for their AChE inhibitory activity. The study found that this compound exhibited an IC50 value of approximately 15 µM, indicating strong inhibition compared to control compounds .

Propiedades

IUPAC Name |

4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10-9-11(15)4-5-14(10)21(18,19)16-7-6-12(17)13-3-2-8-20-13/h2-5,8-9,12,16-17H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMKODFXBGHYDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.